

# Application Notes and Protocols: Gold-Catalyzed [2+2] Cycloaddition for Cyclobutene Synthesis

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## Compound of Interest

Compound Name: Cyclobutene, 1-ethenyl-

Cat. No.: B15464559

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## Introduction

Gold-catalyzed [2+2] cycloaddition reactions have emerged as a powerful and versatile tool for the synthesis of cyclobutene and cyclobutane derivatives, which are valuable structural motifs in natural products and pharmaceuticals.<sup>[1]</sup> This methodology offers a highly atom-economical approach to constructing four-membered rings with a high degree of stereocontrol. The carbophilic nature of gold(I) catalysts allows for the efficient activation of alkynes, allenes, and alkenes under mild reaction conditions, making it an attractive strategy in modern organic synthesis.<sup>[2][3]</sup> These reactions can proceed through either intermolecular or intramolecular pathways, providing access to a diverse range of functionalized carbocycles.<sup>[4][5]</sup> Furthermore, the development of chiral gold complexes has enabled highly enantioselective transformations, furnishing enantioenriched cyclobutenes that are crucial building blocks in medicinal chemistry and drug development.<sup>[6][7]</sup>

This document provides detailed application notes and experimental protocols for gold-catalyzed [2+2] cycloaddition reactions to form cyclobutenes, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a research setting.

## Data Presentation

## Table 1: Intermolecular Gold(I)-Catalyzed [2+2] Cycloaddition of Alkynes and Alkenes

This table summarizes the reaction between various terminal alkynes and alkenes to yield cyclobutene products. The use of sterically hindered cationic Au(I) complexes is crucial for the success of this intermolecular reaction.[\[5\]](#)[\[8\]](#)

Entry	Alkyne	Alkene	Catalyst (mol %)	Solvent	Temp. (°C)	Time (h)	Yield (%)	er	Reference
1	Phenyl acetylene	$\alpha$ -Methylstyrene	IPrAuCl/AgSbF <sub>6</sub> (2)	CH <sub>2</sub> Cl <sub>2</sub>	rt	0.5	95	-	[8]
2	4-Methoxyphenylacetylene	$\alpha$ -Methylstyrene	IPrAuCl/AgSbF <sub>6</sub> (2)	CH <sub>2</sub> Cl <sub>2</sub>	rt	0.5	92	-	[8]
3	Phenyl acetylene	1,1-Diphenylethylene	IPrAuCl/AgSbF <sub>6</sub> (2)	CH <sub>2</sub> Cl <sub>2</sub>	rt	1	85	-	[8]
4	Phenyl acetylene	(E)- $\beta$ -Methylstyrene	IPrAuCl/AgSbF <sub>6</sub> (2)	CH <sub>2</sub> Cl <sub>2</sub>	rt	2	70	-	[8]
5	Phenyl acetylene	$\alpha$ -Methylstyrene	(S,R <sub>p</sub> )-B (5) / NaBARF (10)	Dioxane	40	12	85	94:6	[9]
6	4-Methoxyphenylacetylene	$\alpha$ -Methylstyrene	(S,R <sub>p</sub> )-B (5) / NaBARF (10)	Dioxane	40	12	88	93:7	[9]

Catalyst (S,R<sub>p</sub>)-B is a non-C<sub>2</sub>-symmetric Josiphos digold(I) complex. er = enantiomeric ratio.

## Table 2: Intramolecular Gold(I)-Catalyzed [2+2] Cycloaddition of Allenenes

This table highlights the intramolecular cycloaddition of allenenes to form bicyclic cyclobutene derivatives. This transformation is efficiently catalyzed by phosphine-gold(I) complexes.

Entry	Substrate	Catalyst (mol%)	Solvent	Temp. (°C)	Time (h)	Yield (%)	ee (%)	Reference
1	N-Tosyl-N-(3,4-pentadienyl)aniline	Ph <sub>3</sub> PAuCl/AgBF <sub>4</sub> (5)	CH <sub>2</sub> Cl <sub>2</sub>	20	1	95	-	<a href="#">[10]</a>
2	Diethyl 2-(2,3-butadienyl)-2-(4-vinylbenzyl)malonate	(R)-DTBM-SEGPHOS(AuCl) <sub>2</sub> /2AgBF <sub>4</sub> (5)	Toluene	25	24	94	96	<a href="#">[10]</a>
3	N-(4-Methylphenyl)-N-(1-vinyl-3-buten-1-yl)methanesulfonamide	(R,R,R)-Au <sub>2</sub> /AgBF <sub>4</sub> (5)	Toluene	0	18	85	90	<a href="#">[10]</a>

(R)-DTBM-SEGPHOS and (R,R,R)-Au<sub>2</sub> are chiral phosphine and phosphoramidite ligands, respectively. ee = enantiomeric excess.

## Experimental Protocols

### General Protocol for Intermolecular Gold(I)-Catalyzed [2+2] Cycloaddition of Alkynes with Alkenes

This protocol is adapted from the work of Echavarren and co-workers.<sup>[8][11]</sup>

Materials:

- Gold(I) catalyst precursor (e.g., IPrAuCl or a chiral digold complex)
- Silver salt cocatalyst (e.g., AgSbF<sub>6</sub> or NaBARF)
- Anhydrous solvent (e.g., Dichloromethane or Dioxane)
- Alkyne substrate
- Alkene substrate
- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware and stirring equipment

Procedure:

- To an oven-dried reaction vessel under an inert atmosphere, add the gold(I) catalyst precursor (e.g., IPrAuCl, 0.02 mmol, 2 mol%) and the silver salt cocatalyst (e.g., AgSbF<sub>6</sub>, 0.02 mmol, 2 mol%).
- Add the anhydrous solvent (e.g., Dichloromethane, 2.0 mL) and stir the mixture at room temperature for 5 minutes to generate the active cationic gold complex.
- Add the alkyne substrate (1.0 mmol, 1.0 equiv) to the reaction mixture.
- Add the alkene substrate (1.2 mmol, 1.2 equiv) dropwise to the stirring solution.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, quench the reaction by adding a few drops of triethylamine.
- Concentrate the mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclobutene product.

## General Protocol for Enantioselective Intramolecular Gold(I)-Catalyzed [2+2] Cycloaddition of Allenenes

This protocol is based on the findings of Toste and co-workers.<sup>[10]</sup>

### Materials:

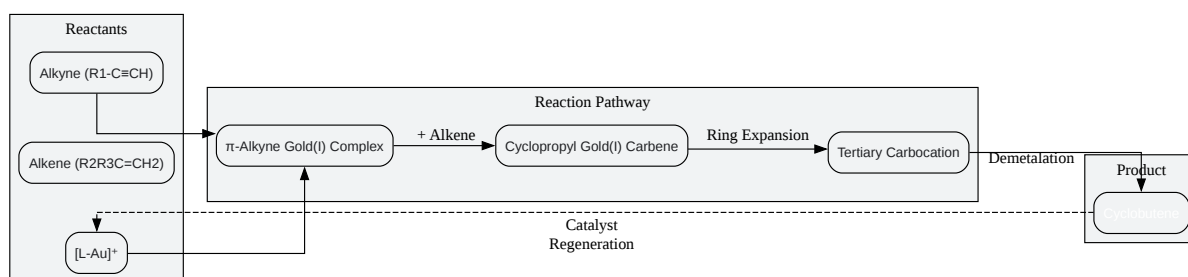
- Chiral gold(I) catalyst precursor (e.g., (R)-DTBM-SECPHOS(AuCl)<sub>2</sub>)
- Silver salt cocatalyst (e.g., AgBF<sub>4</sub>)
- Anhydrous solvent (e.g., Toluene)
- Allenene substrate
- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware and stirring equipment

### Procedure:

- In a glovebox or under an inert atmosphere, prepare a stock solution of the chiral gold(I) catalyst and the silver salt cocatalyst in the anhydrous solvent.
- To a stirred solution of the allenene substrate (0.1 mmol, 1.0 equiv) in the anhydrous solvent (1.0 mL) at the specified temperature (e.g., 25 °C), add the catalyst solution (5 mol%).

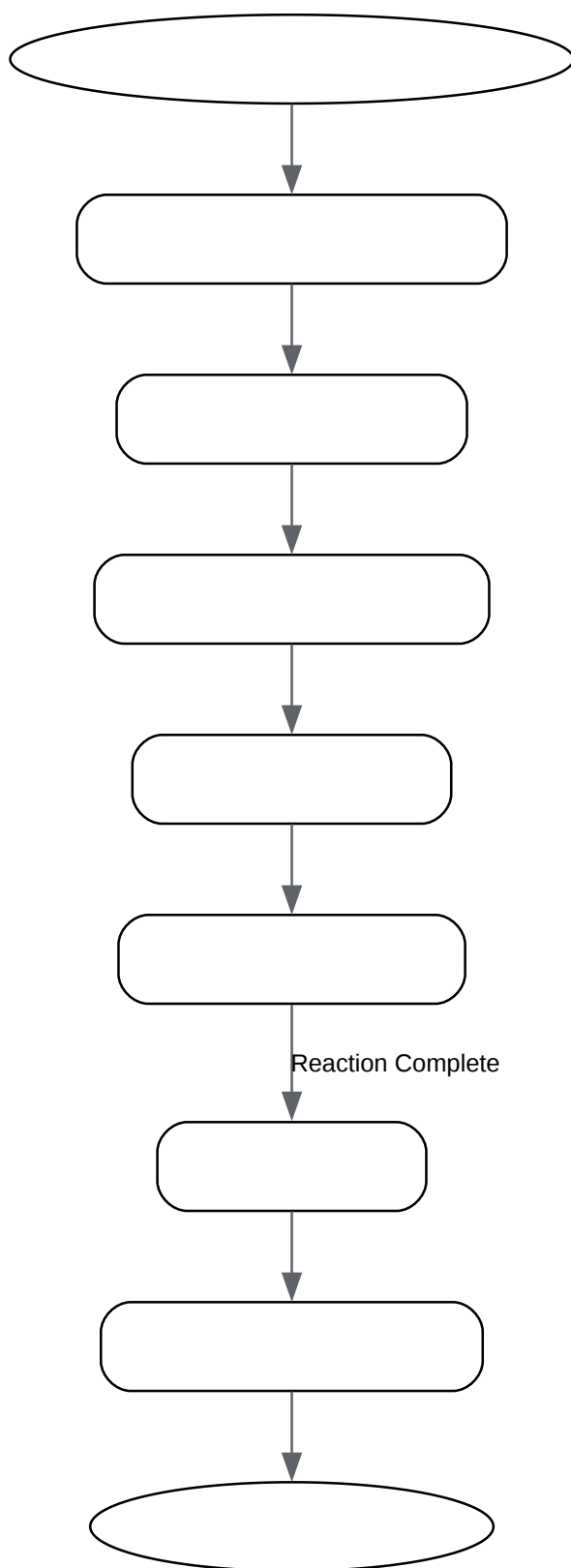
- Stir the reaction mixture for the specified time (e.g., 24 hours), monitoring its progress by TLC.
- Once the starting material is consumed, concentrate the reaction mixture directly.
- Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched bicyclic cyclobutene product.
- Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

## Visualizations



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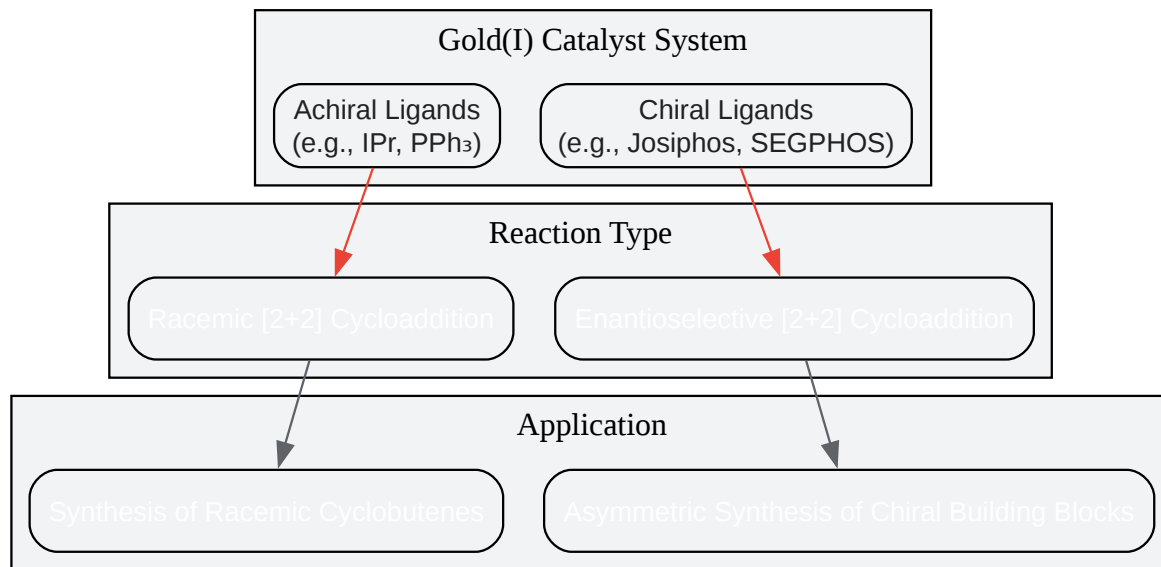
Caption: Proposed mechanism for gold-catalyzed [2+2] cycloaddition.



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Caption: General experimental workflow for the cycloaddition.





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Caption: Catalyst selection and application relationship.

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